5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
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Overview
Description
5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[75202,803,7010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. The process begins with the preparation of naphthalene derivatives, followed by cyclization reactions to form the pentacyclic core. Key steps include:
Formation of Naphthalene Derivatives: Starting materials such as naphthalene are functionalized through reactions like Friedel-Crafts acylation or alkylation.
Cyclization: The functionalized naphthalene derivatives undergo cyclization reactions, often facilitated by catalysts such as Lewis acids.
Introduction of Diazapentacyclo Core: The cyclized intermediates are then subjected to further reactions to introduce the diazapentacyclo core, typically involving nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Catalyst Selection: Efficient and cost-effective catalysts are chosen to facilitate the cyclization and functionalization steps.
Purification: Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Functionalized naphthalene derivatives with various substituents.
Scientific Research Applications
5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Catalysis: Employed as a ligand in transition metal catalysis for various organic transformations.
Mechanism of Action
The mechanism of action of 5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with molecular targets through its unique structural features. The naphthalene rings provide π-π stacking interactions, while the diazapentacyclo core offers coordination sites for metal ions. These interactions facilitate:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.
Catalytic Activity: As a ligand, it can enhance the catalytic activity of transition metals in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dibutyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- 5,12-Diethyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- 5,12-Di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Uniqueness
5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone stands out due to its naphthalene substituents, which enhance its electronic properties and potential applications in organic electronics and materials science. The presence of the diazapentacyclo core also provides unique coordination chemistry, making it a versatile ligand in catalysis.
Properties
IUPAC Name |
5,12-dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c37-31-27-21-15-16-22(28(27)32(38)35(31)23-13-5-9-17-7-1-3-11-19(17)23)26-25(21)29-30(26)34(40)36(33(29)39)24-14-6-10-18-8-2-4-12-20(18)24/h1-16,21-22,25-30H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCJWWLDDANEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C=CC(C4C3=O)C6C5C7C6C(=O)N(C7=O)C8=CC=CC9=CC=CC=C98 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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